Furosemide

Heart Failure Clinical Trial Meta-Analysis

Furosemide is the benchmark loop diuretic, serving as comparator in the TRANSFORM-HF trial (2,859 patients). As a BCS Class IV compound with variable oral bioavailability (10–100%), it is not pharmacokinetically interchangeable with torsemide or bumetanide, mandating compound-specific procurement. Recognized as NHS First Choice on economic grounds; essential for sulfonamide cross-hypersensitivity studies and ABCC4 (MRP4) pharmacogenomic research. Source high-purity material for reproducible findings.

Molecular Formula C12H11ClN2O5S
Molecular Weight 330.74 g/mol
CAS No. 54-31-9
Cat. No. B1674285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFurosemide
CAS54-31-9
SynonymsErrolon
Frusemid
Frusemide
Furanthril
Furantral
Furosemide
Furosemide Monohydrochloride
Furosemide Monosodium Salt
Fursemide
Fusid
Lasix
Molecular FormulaC12H11ClN2O5S
Molecular Weight330.74 g/mol
Structural Identifiers
SMILESC1=COC(=C1)CNC2=CC(=C(C=C2C(=O)O)S(=O)(=O)N)Cl
InChIInChI=1S/C12H11ClN2O5S/c13-9-5-10(15-6-7-2-1-3-20-7)8(12(16)17)4-11(9)21(14,18)19/h1-5,15H,6H2,(H,16,17)(H2,14,18,19)
InChIKeyZZUFCTLCJUWOSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to light yellow crystalline powder.
Solubility49.6 [ug/mL] (The mean of the results at pH 7.4)
less than 1 mg/mL at 73 °F (NTP, 1992)
The sodium salt can be recrystallized from water;  the solubility of the salt in water at room temperature is 6%. /Furosemide sodium salt/
In water, 73.1 mg/L at 30 °C
Slightly soluble in water
Slightly soluble in chloroform, ether. Soluble in acetone, methanol, DMF, aqueous solutions above pH 8.0. Less soluble in ethanol.
Soluble in methanol, acetone, dilute NaOH
Freely soluble in alkali hydroxide
0.0731 mg/mL at 30 °C
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Furosemide (CAS 54-31-9) Procurement Guide: Core Pharmacological and Analytical Baseline


Furosemide (CAS 54-31-9) is a sulfonamide-based loop diuretic that acts primarily by inhibiting the Na⁺-K⁺-2Cl⁻ cotransporter (NKCC2) in the thick ascending limb of the loop of Henle, resulting in potent natriuresis and diuresis [1]. It is classified as a 'high-ceiling' diuretic due to its broad dose-response range, with oral doses from 40 mg once daily to 600 mg three times daily capable of inducing increasing diuresis [2]. As a Class IV compound in the Biopharmaceutical Classification System (BCS), furosemide exhibits low solubility and low permeability, which critically influences its formulation and bioavailability considerations [3].

Why Furosemide (CAS 54-31-9) Cannot Be Assumed Interchangeable with Other Loop Diuretics


Despite belonging to the same loop diuretic class, furosemide, bumetanide, and torsemide are not pharmacokinetically interchangeable due to substantial differences in oral bioavailability, half-life, and the impact of food on absorption [1]. Furosemide's highly variable oral bioavailability (10–100%, average 50%) and significant food effect contrast sharply with the consistent, high bioavailability (80–100%) of torsemide and bumetanide, precluding simple 1:1 dose substitution without careful clinical adjustment [2]. Furthermore, recent real-world pharmacovigilance data from the FDA Adverse Event Reporting System (FAERS) reveal distinct adverse event signals for each agent, underscoring that safety profiles are not class-wide and substitution may introduce unique risks [3]. These pharmacokinetic and safety divergences mandate a compound-specific approach to procurement and clinical use.

Quantitative Differential Evidence for Furosemide (CAS 54-31-9) vs. Torsemide, Bumetanide, and Ethacrynic Acid


Comparative Clinical Outcomes in Heart Failure: Furosemide vs. Torsemide Meta-Analysis (2025)

A 2025 systematic review and meta-analysis of randomized controlled trials directly compared clinical outcomes of furosemide versus torsemide in heart failure patients [1]. The pooled risk ratio (RR) for all-cause mortality was 0.98 [0.87 to 1.10] with 0% heterogeneity, and for all-cause rehospitalization was 0.95 [0.88 to 1.02] with 5% heterogeneity [1]. These results demonstrate no statistically significant difference between the two agents for these critical endpoints. This finding is corroborated by the large-scale TRANSFORM-HF trial (N=2859), which found a hazard ratio (HR) for all-cause mortality at 6 months of 1.02 [95% CI, 0.89 to 1.18] for furosemide versus torsemide (P = .77) [2].

Heart Failure Clinical Trial Meta-Analysis Mortality Rehospitalization

NKCC2/NKCC1 Transporter Selectivity: Furosemide vs. Bumetanide and Piretanide

An in vitro study using isolated rat medullary thick ascending limb (mTAL) cells investigated the selectivity of loop diuretics for the renal target NKCC2 versus the extra-renal NKCC1 cotransporter [1]. When NKCC1 was measured in its activated state, all tested diuretics inhibited NKCC2 and NKCC1 with similar potency. The pIC50 values for furosemide were 5.15 (mTAL NKCC2), 5.04 (erythrocyte NKCC1), and 5.21 (thymocyte NKCC1) [1]. This indicates no inherent NKCC2/NKCC1 selectivity for furosemide under these conditions, contrasting with the structural differences that confer higher lipophilicity to bumetanide and piretanide [1].

Pharmacology Molecular Target NKCC2 Selectivity

Real-World Adverse Event Signal Differentiation: FAERS Analysis (2004-2024)

A disproportionality analysis of the FDA Adverse Event Reporting System (FAERS) database (2004-2024) comprising 24,875 reports identified drug-specific adverse event signals for furosemide, torsemide, and bumetanide [1]. Furosemide (89.18% of reports) was significantly associated with vitamin B1 deficiency (median time-to-onset, TTO = 71 days) and Wernicke's encephalopathy (TTO = 2167 days) [1]. These signals were not identified for torsemide or bumetanide, which were associated with distinct risks like coagulation abnormalities and metabolic encephalopathy, respectively [1].

Pharmacovigilance Adverse Events Safety Real-World Data

Sulfonamide Allergy Contraindication: Furosemide vs. Ethacrynic Acid

Furosemide contains a sulfonamide moiety and can trigger life-threatening cross-hypersensitivity reactions in patients with a known sulfonamide allergy, ranging from fever to Stevens-Johnson syndrome [1]. In such cases, ethacrynic acid, a loop diuretic lacking a sulfonamide group, is the recommended alternative [1]. A study on diuretic renal scintigraphy in 5 patients with severe sulfonamide reactions successfully used ethacrynic acid as a safe alternative to furosemide, with no adverse events [1].

Drug Allergy Sulfonamide Safety Contraindication

Cost and Formulary Preference: Furosemide as First-Line Agent

Despite pharmacokinetic disadvantages, furosemide remains the preferred first-line loop diuretic in many healthcare systems due to its significantly lower cost [1]. NHS formulary guidance explicitly states that 'Bumetanide is significantly more expensive than furosemide. Furosemide is therefore to be preferred for long term treatment' and lists torasemide as 'Non Formulary' [2]. This economic advantage is a primary driver for its widespread use, with studies showing it accounts for ~70% of loop diuretic prescriptions [1].

Health Economics Formulary Management Cost-Effectiveness

Evidence-Based Application Scenarios for Furosemide (CAS 54-31-9) in Research and Industrial Settings


As a Reference Standard in Heart Failure Clinical Trials

Furosemide serves as the established comparator arm in large-scale, pragmatic clinical trials evaluating novel diuretic strategies. The TRANSFORM-HF trial, which enrolled 2,859 patients, used furosemide as the control against torsemide, finding no significant difference in mortality (HR 1.02; 95% CI, 0.89 to 1.18) or quality of life [1]. This evidence base makes furosemide the benchmark against which new therapies for decongestion are measured.

As a Cost-Sensitive Procurement Option for Large Health Systems

For hospital formularies and national health services managing large patient populations, furosemide's established cost advantage over newer loop diuretics like bumetanide and torsemide makes it the preferred first-line agent for long-term management of edema and hypertension [1]. This is formally recognized in NHS guidance, which designates furosemide as the 'First Choice' oral loop diuretic on economic grounds [2].

As a Model Compound for Studying Sulfonamide Allergenicity

Given its well-documented potential to induce sulfonamide cross-hypersensitivity [1], furosemide is a key compound for research into drug allergy mechanisms and for developing in vitro diagnostic tests. Its use as a positive control is essential in studies evaluating the safety of non-sulfonamide alternatives like ethacrynic acid [1].

As a Tool for Investigating Transporter-Mediated Drug Disposition

Furosemide is a substrate for several key transporters, including the multidrug resistance protein-4 (MRP4, encoded by ABCC4). Pharmacogenomic studies have linked a common ABCC4 variant (rs17268282) to differential weight loss response to furosemide (P=0.0001), making it a valuable tool for investigating the clinical impact of genetic variation on drug transport and response [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
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